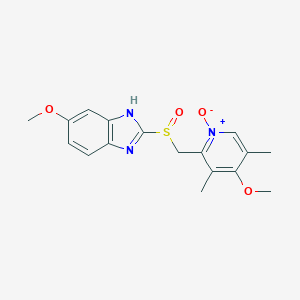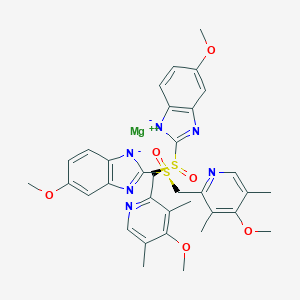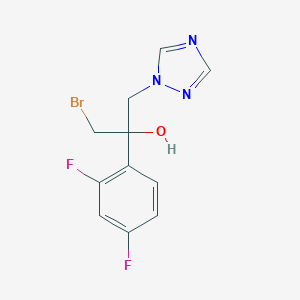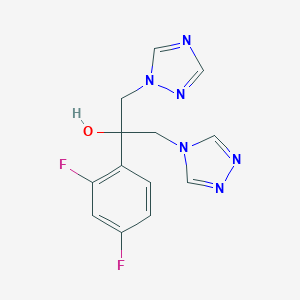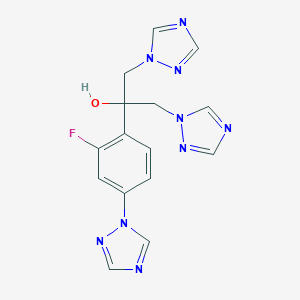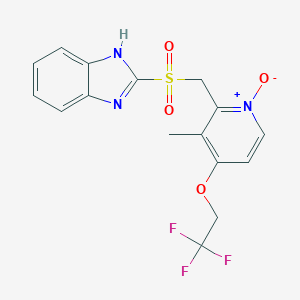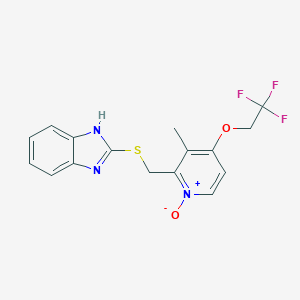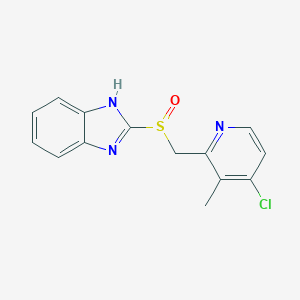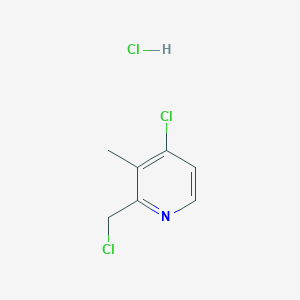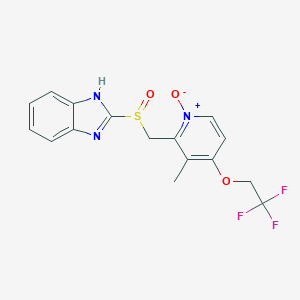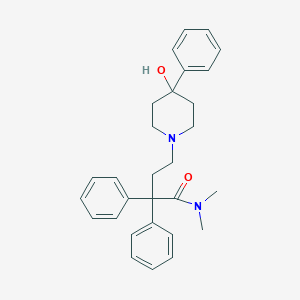
1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-” is a chemical compound with the molecular formula C29H34N2O2 . It is also known by other names such as “4- (4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide” and “R-18936” among others . The compound has a molecular weight of 442.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring, which is a common feature in many pharmaceutical compounds . The InChI string for the compound isInChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3 . This provides a complete description of the connectivity, stereochemistry, and electronic structure of the molecule. Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has seven rotatable bonds .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- The compound has been studied for its molecular structure and interactions. A study on the redetermination of loperamide monohydrate, which is structurally related, revealed a piperidin-1-yl ring in a distorted chair conformation with various groups bonded in para positions, providing insights into its molecular geometry and interactions in the crystal form (Jasinski et al., 2012).
Metabolism and Pharmacokinetics
- Research on the metabolites of loperamide in rats identified several pathways including dealkylation and hydroxylation. This study helps in understanding the metabolic processes involving compounds with similar structures (Yoshida et al., 1979).
Antiarrhythmic Activity
- A series of alpha,alpha-diaryl-1-piperidinebutanols, structurally related to the compound , was evaluated for antiarrhythmic activity. This indicates potential applications in cardiac arrhythmias (Hoefle et al., 1991).
Anti-Inflammatory and Antioxidant Properties
- Compounds related to 1-Piperidinebutanamide have been synthesized and tested for anti-inflammatory and antioxidant activities. The studies suggest potential therapeutic applications in inflammation and oxidative stress (Geronikaki et al., 2003).
Neuroprotective Effects
- Research has identified potent and selective N-methyl-D-aspartate (NMDA) antagonists based on structures related to 1-Piperidinebutanamide. These compounds show promise as neuroprotective agents, potentially useful in conditions like neurodegenerative diseases (Chenard et al., 1995).
Eigenschaften
IUPAC Name |
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNRXMADRSSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl- | |
CAS RN |
37743-41-2 |
Source


|
| Record name | Loperamide hydrochloride specified impurity D [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037743412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-18936 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV79562T82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

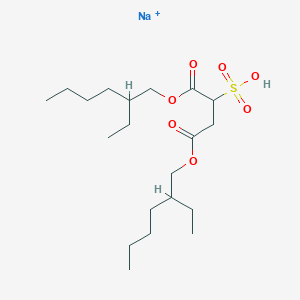
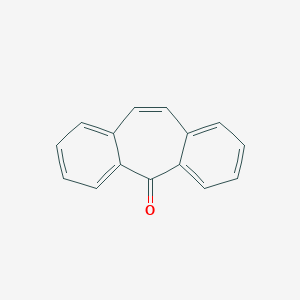
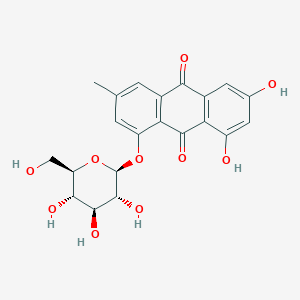
![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)
